5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound belonging to the 1,2,4-triazole family, which is known for its versatile applications in medicinal chemistry, agriculture, and materials science due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine and its derivatives can involve various methodologies. For instance, Bektaş et al. (2010) describe the synthesis of related 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, indicating a potential pathway for synthesizing similar compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives often features significant conformational diversity. For example, Li et al. (2012) analyzed the structure of a 1,2,4-triazole compound, revealing intricate hydrogen bonding and molecular conformations, which are crucial for understanding the molecular structure of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine (Li, Liu, Ma, & Dong, 2012).
Chemical Reactions and Properties
The chemical reactivity of 1,2,4-triazole derivatives, including 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine, can be illustrated by their participation in various chemical reactions. For instance, the formation of Schiff bases and Mannich base derivatives from triazole compounds, as described by Bektaş et al. (2010), showcases the compound's versatility in chemical transformations (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, play a crucial role in their application. Research on similar compounds, like the study by Dolzhenko et al. (2008), which examines the crystalline structure and tautomeric forms of triazole compounds, can provide insights into the physical properties of 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are fundamental aspects of 1,2,4-triazole chemistry. The work of Sancak et al. (2007) on Cu(II), Ni(II), and Fe(II) complexes with triazole Schiff bases provides an example of the complex chemistry that 1,2,4-triazoles, including 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine, can exhibit (Sancak, Er, Ünver, Yıldırım, & Değirmencioğlu, 2007).
Scientific Research Applications
Summary of the Application
The compound is used in the synthesis of hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
Results or Outcomes
The result revealed that compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
2. Cyclooxygenase-2 Inhibition
Summary of the Application
The compound is used in the synthesis of 1,5-Diarylpyrazole derivatives, which have shown potent inhibition of cyclooxygenase-2 .
Methods of Application or Experimental Procedures
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo .
Results or Outcomes
This work led to the identification of 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib), which is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylphenyl)-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNBXLBLUCECGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353645 | |
Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine | |
CAS RN |
51884-11-8 | |
Record name | 5-(4-Methylphenyl)-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-methylphenyl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.